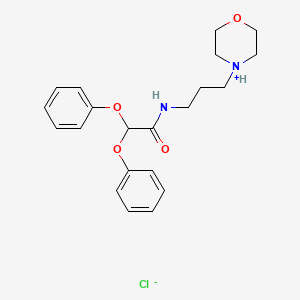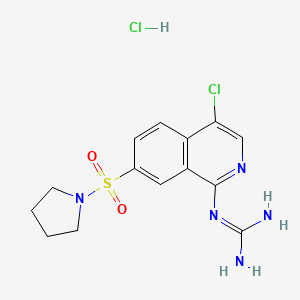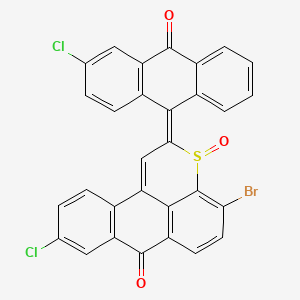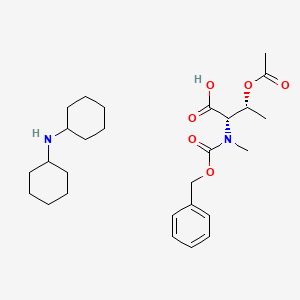
Carbamic acid, (4-(4-methoxyphenyl)-1H-imidazol-2-YL)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which is further linked to a carbamate group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl isocyanate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar in structure but contains an indole ring instead of an imidazole ring.
4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but lacks the imidazole and carbamate functionalities.
Uniqueness
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and carbamate group make it particularly interesting for studies related to enzyme inhibition and potential therapeutic applications .
特性
CAS番号 |
58046-35-8 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC名 |
methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-5-3-8(4-6-9)10-7-13-11(14-10)15-12(16)18-2/h3-7H,1-2H3,(H2,13,14,15,16) |
InChIキー |
IWWMORXPRDJPJD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


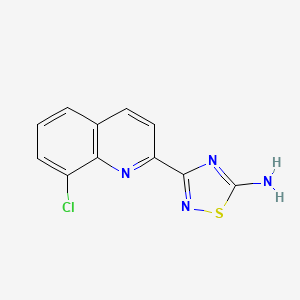
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
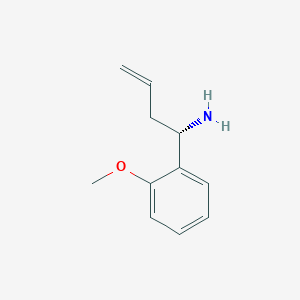


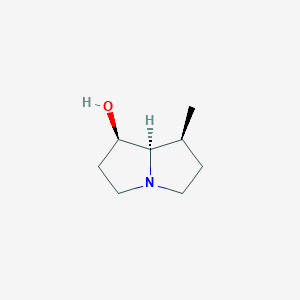
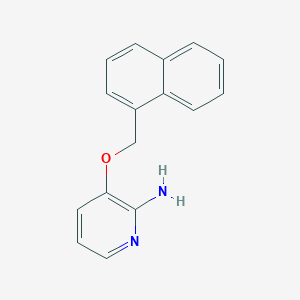


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
